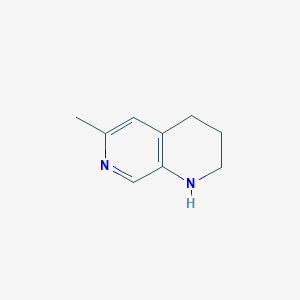
6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group attached at the sixth position and a tetrahydro configuration, indicating the presence of four hydrogen atoms added to the naphthyridine ring system.
Preparation Methods
The synthesis of 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride can generate the desired tetrahydro naphthyridine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: The tetrahydro form can be oxidized to form the corresponding aromatic naphthyridine.
Reduction: Reduction reactions can further modify the hydrogenation state of the compound.
Substitution: Various substitution reactions can occur at different positions on the naphthyridine ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles.
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a subject of study for potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as:
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits a wide range of pharmacological activities, including anticancer and anti-human immunodeficiency virus properties.
1,8-Naphthyridine: Used in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern and tetrahydro configuration, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)6-11-7/h5-6,10H,2-4H2,1H3 |
InChI Key |
SOONMDWXGHZUBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


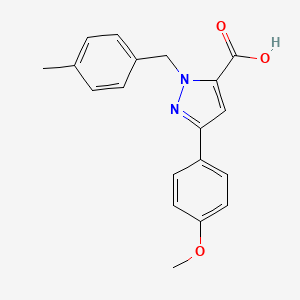

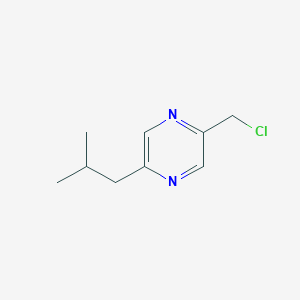
![9-(Boc-amino)-spiro[5.5]undecane-3-carboxylic Acid](/img/structure/B14864784.png)


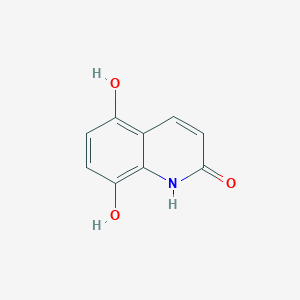
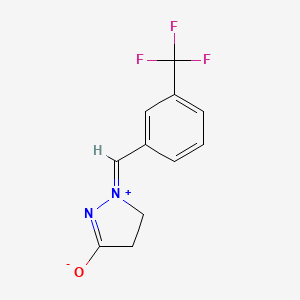
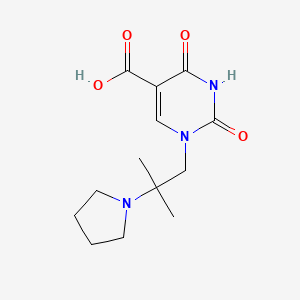

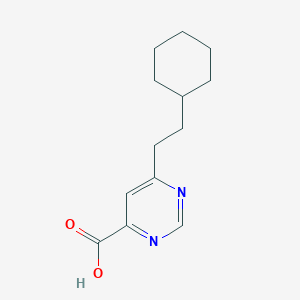
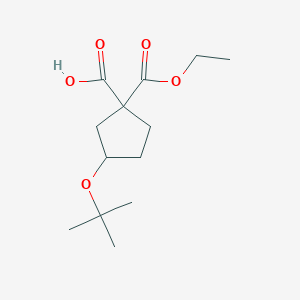
![5,6-dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione](/img/structure/B14864830.png)
![2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14864856.png)
